molecular formula C21H15F3N4O2 B2482803 N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)-3-(trifluoromethyl)benzamide CAS No. 847388-08-3

N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)-3-(trifluoromethyl)benzamide

Cat. No.: B2482803
CAS No.: 847388-08-3
M. Wt: 412.372
InChI Key: AJCPTRLOSXLZIK-UHFFFAOYSA-N
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Description

N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)-3-(trifluoromethyl)benzamide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The imidazo[1,2-a]pyrimidine moiety in this compound is particularly significant due to its presence in various biologically active molecules and pharmaceuticals .

Preparation Methods

The synthesis of N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)-3-(trifluoromethyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the formation of the imidazo[1,2-a]pyrimidine core followed by functionalization at specific positions to introduce the methoxyphenyl and trifluoromethylbenzamide groups. Reaction conditions often involve the use of strong bases, transition metal catalysts, and controlled temperatures to achieve high yields and purity .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure consistency and efficiency .

Chemical Reactions Analysis

N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)-3-(trifluoromethyl)benzamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, acetonitrile, and dimethyl sulfoxide, as well as catalysts such as

Properties

IUPAC Name

N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15F3N4O2/c1-30-18-7-6-13(17-12-28-9-3-8-25-20(28)27-17)11-16(18)26-19(29)14-4-2-5-15(10-14)21(22,23)24/h2-12H,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJCPTRLOSXLZIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CN3C=CC=NC3=N2)NC(=O)C4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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